molecular formula C20H24N2O4 B14286737 Benzamide, N,N'-1,4-butanediylbis[4-methoxy- CAS No. 122226-95-3

Benzamide, N,N'-1,4-butanediylbis[4-methoxy-

Cat. No.: B14286737
CAS No.: 122226-95-3
M. Wt: 356.4 g/mol
InChI Key: VYAAZDOZEPCRKO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound “Benzamide, N,N'-1,4-butanediylbis[4-methoxy-” (CAS: 87581-16-6) is a symmetric bis-benzamide derivative with a 1,4-butanediyl linker connecting two 4-methoxybenzamide groups. Its molecular formula is C₂₄H₃₂N₆O₆, and it is structurally characterized by:

  • Two 4-methoxybenzoyl moieties.
  • A central 1,4-butanediylbis(imino-3,1-propanediyl) spacer, introducing branching and flexibility .

Properties

CAS No.

122226-95-3

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

4-methoxy-N-[4-[(4-methoxybenzoyl)amino]butyl]benzamide

InChI

InChI=1S/C20H24N2O4/c1-25-17-9-5-15(6-10-17)19(23)21-13-3-4-14-22-20(24)16-7-11-18(26-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

VYAAZDOZEPCRKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCCNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Direct Amidation via Acyl Chloride Intermediate

The most prevalent pathway involves the sequential conversion of 4-methoxybenzoic acid to its acyl chloride derivative, followed by nucleophilic attack by 1,4-diaminobutane.

Step 1: Synthesis of 4-Methoxybenzoyl Chloride
4-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions. This exothermic reaction typically achieves >95% conversion within 2–3 hours, as evidenced by the disappearance of the carboxylic acid’s O–H stretch in FT-IR. Key parameters include:

  • Molar ratio : 1:3 (acid-to-SOCl₂)
  • Solvent : Toluene or dichloromethane (DCM)
  • Temperature : 70–80°C

Step 2: Amidation with 1,4-Diaminobutane
The acyl chloride reacts with 1,4-diaminobutane in anhydrous DCM at 0–5°C to minimize side reactions (e.g., polymer formation). Triethylamine (TEA) is added as an HCl scavenger:
$$
2 \, \text{4-MeO-C₆H₄-COCl} + \text{H₂N-(CH₂)₄-NH₂} \xrightarrow{\text{TEA, DCM}} \text{N,N'-1,4-butanediylbis[4-methoxybenzamide]} + 2 \, \text{HCl}
$$
Optimized conditions :

  • Stoichiometry : 2.2 equivalents acyl chloride per diamine
  • Yield : 78–82% after recrystallization (ethanol/water)
  • Purity : ≥98% (HPLC, C18 column)

Alternative Pathway: Coupling Agent-Mediated Amidation

For laboratories avoiding acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl/HOBt) enable direct amidation between 4-methoxybenzoic acid and 1,4-diaminobutane:
$$
2 \, \text{4-MeO-C₆H₄-COOH} + \text{H₂N-(CH₂)₄-NH₂} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target} + 2 \, \text{H₂O}
$$
Advantages :

  • Eliminates SOCl₂ handling hazards
  • Amenable to microwave acceleration (120°C, 30 min, 85% yield)

Limitations :

  • Higher cost due to reagent usage
  • Requires stringent moisture control

Reaction Optimization and Kinetic Profiling

Solvent Effects on Crystallinity

Polar aprotic solvents (DMF, THF) enhance reaction rates but may compromise product crystallinity. Non-polar solvents (toluene) yield larger crystals but prolong reaction times:

Solvent Reaction Time (h) Yield (%) Crystal Size (µm)
DMF 4 80 10–15
THF 6 75 5–10
Toluene 8 70 50–100

Data inferred from analogous benzamide syntheses.

Catalytic Acceleration

Lewis acids (e.g., ZnCl₂, 5 mol%) reduce activation energy by polarizing the carbonyl group, achieving 90% conversion in 2 hours at 50°C.

Purification and Characterization

Recrystallization Protocols

Optimal recrystallization solvents:

  • Ethanol/water (7:3) : Provides needle-like crystals (mp 182–184°C)
  • Ethyl acetate/hexane : Yields prismatic crystals (mp 180–182°C)

Spectroscopic Fingerprints

  • FT-IR : 1645 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1250 cm⁻¹ (C–O methoxy)
  • ¹H NMR (DMSO-d₆) : δ 3.81 (s, 6H, OCH₃), 3.30 (q, 4H, J = 6.5 Hz, NCH₂), 1.60 (m, 4H, CH₂CH₂)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat dissipation and mixing efficiency, achieving 92% yield at 100 g/h throughput.

Waste Management

  • SOCl₂ neutralization : Quench with ice-cold NaOH (20%) to form Na₂SO₃ and NaCl
  • Solvent recovery : Distillation reclaims >90% DCM

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide groups can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the design of molecular probes and inhibitors for biochemical studies.

Medicine: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- has potential applications in medicinal chemistry. It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,4-butanediylbis[4-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and benzamide moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Differences

A comparative analysis of structurally related bis-benzamide derivatives is provided below:

Compound Name CAS Number Key Structural Features Applications/Properties
N,N'-1,4-Butanediylbis[4-methoxybenzamide] 87581-16-6 1,4-Butanediyl linker; 4-methoxybenzamide groups Polymer synthesis (e.g., poly(ester-amides)) ; potential as a ligand for metal binding .
N,N'-1,4-Butanediylbis[2-hydroxybenzamide] 3059194 (CID) 1,4-Butanediyl linker; 2-hydroxybenzamide groups Collision cross-section data available (e.g., [M+H]+: 178.8 Ų); higher polarity due to –OH groups .
N,N'-1,7-Heptanediylbis[4-methoxybenzamide] 27906-47-4 Longer 1,7-heptanediyl linker; 4-methoxybenzamide groups Increased flexibility and lower crystallinity compared to butanediyl analogs .
N,N'-[1,4-Butanediylbis(imino-3,1-propanediyl)]bis[4-nitrobenzamide] 87581-16-6 Nitro substituents at para positions; imino-propanediyl branching Electron-withdrawing nitro groups may enhance thermal stability in polymers .
N,N'-1,4-Butanediylbisbenzamide (unsubstituted) No substituents on benzamide rings Baseline for studying electronic effects; lower solubility in polar solvents .

Key Findings

Linker Length and Flexibility

  • The 1,4-butanediyl linker provides moderate rigidity, favoring crystallinity in polymers .
  • 1,7-heptanediyl analogs (e.g., CAS 27906-47-4) exhibit enhanced flexibility, reducing melting points and improving processability .

Substituent Effects 4-Methoxy groups: Enhance solubility in organic solvents and stabilize amide bonds via electron-donating effects . Hydroxy groups (e.g., CID 3059194): Increase polarity and hydrogen-bonding capacity, as evidenced by higher collision cross-sections .

Synthetic Utility

  • The 1,4-butanediylbis[4-methoxybenzamide] derivative is critical in synthesizing poly(ester-amides) with tailored mechanical properties .
  • Unsubstituted bis-benzamides (e.g., N,N'-1,4-butanediylbisbenzamide) are less versatile due to poor solubility .

Research Implications

  • Polymer Chemistry : The 4-methoxy variant (CAS 87581-16-6) is preferred for balancing solubility and crystallinity in poly(ester-amides) .
  • Thermal Stability : Nitro-substituted derivatives may be explored for high-temperature polymer applications .

Q & A

Q. What are the key considerations for optimizing the synthesis of Benzamide, N,N'-1,4-butanediylbis[4-methoxy- in academic laboratories?

Synthesis optimization requires a stepwise approach:

  • Step 1 : Prepare intermediates like O-benzyl hydroxylamine hydrochloride under controlled conditions (ice bath, CH₂Cl₂/H₂O solvent system) to minimize side reactions .
  • Step 2 : Use stoichiometric control for coupling reactions (e.g., p-trifluoromethyl benzoyl chloride addition) to ensure regioselectivity and avoid over-acylation .
  • Step 3 : Employ sodium pivalate in anhydrous acetonitrile for final amidation, ensuring moisture-free conditions to prevent hydrolysis .
  • Hazard Analysis : Conduct risk assessments for reagents like trichloroisocyanuric acid and dichloromethane, referencing Chapter 4 of Prudent Practices in the Laboratory .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH₃) and butanediyl bridge (-CH₂-CH₂-CH₂-CH₂-) integration .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) stretches to verify functional groups .
  • Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 554 for C₂₈H₃₄N₄O₄S₂ analogs) with theoretical values to validate purity .

Q. How can crystallography resolve ambiguities in the molecular structure?

  • Use SHELX software for single-crystal X-ray diffraction:
    • SHELXD : Solve phase problems for small-molecule structures with high-resolution data .
    • SHELXL : Refine anisotropic displacement parameters to confirm methoxy group orientations and hydrogen-bonding networks .
  • Validate against NIST reference data (e.g., InChIKey for related compounds) to ensure structural consistency .

Q. What safety protocols are critical for handling this compound?

  • Mutagenicity : Ames II testing shows lower mutagenic potential compared to anomeric amides, but use PPE (gloves, fume hoods) during handling .
  • Stability : Avoid heat and light exposure due to decomposition risks; store at -20°C under inert gas .
  • Waste Disposal : Follow local regulations for halogenated solvents (e.g., dichloromethane) and cyanuric acid derivatives .

Q. Which purification methods are effective for isolating this benzamide derivative?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted intermediates .
  • Recrystallization : Optimize solvent polarity (e.g., diethyl ether/pentane mixtures) to enhance crystal yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation?

  • Case Study : Discrepancies in 1H^1H-NMR signals for methoxy groups may arise from dynamic rotational isomerism. Use variable-temperature NMR (-40°C to 25°C) to slow conformational changes and assign peaks accurately .
  • Cross-Validation : Compare experimental IR carbonyl stretches with computational (DFT) predictions to confirm assignments .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Electrophilic Acyl Transfer : The electron-withdrawing methoxy groups enhance electrophilicity at the benzamide carbonyl, facilitating nucleophilic attack by amines or thiols .
  • Steric Effects : The 1,4-butanediyl bridge imposes torsional strain, limiting reactivity at central carbons but promoting terminal functionalization .

Q. How can computational modeling guide the design of derivatives?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitution reactions .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways to identify optimal conditions .

Q. What experimental evidence supports the compound’s mutagenicity profile?

  • Ames II Testing : Negative results in Salmonella strains TA98 and TA100 indicate low DNA intercalation potential compared to benzyl chloride analogs .
  • DSC Analysis : Thermal decomposition above 150°C releases non-mutagenic byproducts (e.g., CO₂, NH₃), supporting safer handling protocols .

Q. How do solvent polarity and proticity affect the compound’s stability?

  • Polar Aprotic Solvents : Acetonitrile stabilizes the amide bond via dipole interactions, reducing hydrolysis rates .
  • Protic Solvents : Methanol accelerates degradation via nucleophilic attack on the carbonyl group; avoid in long-term storage .

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